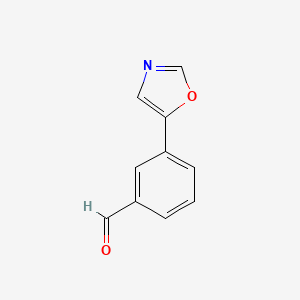
3-(5-Oxazolyl)benzaldehyde
説明
3-(5-Oxazolyl)benzaldehyde is a chemical compound with the molecular formula C10H7NO2 . It is a white to yellow solid at room temperature .
Synthesis Analysis
The synthesis of 3-(5-Oxazolyl)benzaldehyde can be achieved from 3-Bromobenzaldehyde and 2-Triisopropylsilyl-oxazole-5-boronic acid, pinacol ester .Physical And Chemical Properties Analysis
3-(5-Oxazolyl)benzaldehyde has a molecular weight of 173.17 . It has a predicted melting point of 87°C, a predicted boiling point of 343.0±25.0°C, and a predicted density of 1.216±0.06 g/cm3 . The predicted pKa value is 0.26±0.10 .科学的研究の応用
Synthesis and Antioxidant Activity : A study by Yüksek et al. (2015) focused on synthesizing novel compounds using 4-(4-methylbenzoxy)benzaldehyde, a derivative of benzaldehyde. These compounds showed significant in vitro antioxidant activities, demonstrating potential for biomedical applications (Yüksek et al., 2015).
Organic Synthesis : Moshkin and Sosnovskikh (2014, 2013) explored the synthesis of various organic compounds using benzaldehydes, including the synthesis of 4-aryl-2-methyl-1,2,3,4-tetrahydro-γ-carbolines and 2-(alkylamino)-1-arylethanols. These findings have implications for the development of new pharmaceuticals and materials (Moshkin & Sosnovskikh, 2014)(Moshkin & Sosnovskikh, 2013).
Catalysis Studies : Research by White and Leeper (2001) investigated the kinetics of benzoin condensation catalyzed by thiazolium ions. This study has relevance to understanding reaction mechanisms in organic chemistry (White & Leeper, 2001).
Material Science Applications : Sharma et al. (2012) explored the use of benzaldehyde in the synthesis of sulfated Ti-SBA-15 catalysts, demonstrating their application in oxidation reactions. This research contributes to the development of advanced materials for industrial applications (Sharma, Soni, & Dalai, 2012).
Photocatalysis : Lima et al. (2017) studied the photocatalytic conversion of benzyl alcohol to benzaldehyde using graphitic carbon nitride. This research has potential applications in green chemistry and environmental remediation (Lima, Silva, Silva, & Faria, 2017).
Enzyme Catalysis : Kühl et al. (2007) investigated the enzyme-catalyzed asymmetric formation of C–C bonds using benzaldehyde lyase. This study contributes to the field of biocatalysis and organic synthesis (Kühl, Zehentgruber, Pohl, Müller, & Lütz, 2007).
Safety and Hazards
将来の方向性
While specific future directions for 3-(5-Oxazolyl)benzaldehyde are not mentioned in the search results, there are indications of ongoing research in the synthesis and use of isoxazoles, which include 3-(5-Oxazolyl)benzaldehyde . This suggests that there may be potential for further exploration and development in this area.
特性
IUPAC Name |
3-(1,3-oxazol-5-yl)benzaldehyde | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7NO2/c12-6-8-2-1-3-9(4-8)10-5-11-7-13-10/h1-7H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYPJXECMJZZEAP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C2=CN=CO2)C=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
173.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




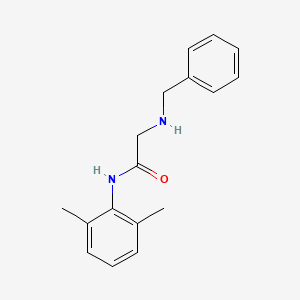


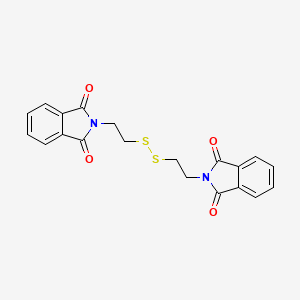

![5-methoxy-1H-imidazo[4,5-b]pyridine](/img/structure/B3081138.png)
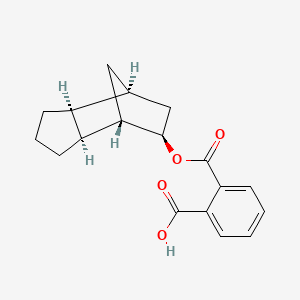


![Ethyl 3-[(5-chloro-2-hydroxybenzyl)amino]benzoate](/img/structure/B3081169.png)
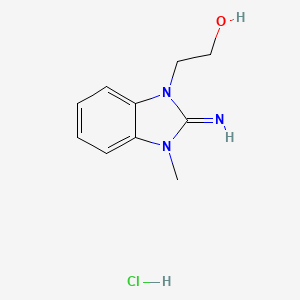
![1-{[2-(Trifluoromethyl)phenyl]methyl}-1,4-diazepane](/img/structure/B3081198.png)
![1-{[(3-Methylphenyl)amino]carbonyl}proline](/img/structure/B3081200.png)